molecular formula C28H38NO4+ B033783 Butropium CAS No. 107080-63-7

Butropium

Cat. No.: B033783
CAS No.: 107080-63-7
M. Wt: 452.6 g/mol
InChI Key: ALVDDLOWVXJXCD-SPRJYOCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butropium bromide is synthesized through a series of chemical reactions involving the formation of an organic bromide salt. The synthetic route typically involves the reaction of butoxybenzyl chloride with tropine, followed by esterification with phenylpropanoic acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound bromide involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical composition and to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Butropium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Butropium has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butropium is unique in its specific application for gastrointestinal disorders and its ability to relieve spasmodic pain associated with these conditions. Its chemical structure and pharmacological profile make it particularly effective in targeting muscarinic receptors in the gastrointestinal tract .

Properties

CAS No.

107080-63-7

Molecular Formula

C28H38NO4+

Molecular Weight

452.6 g/mol

IUPAC Name

[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1

InChI Key

ALVDDLOWVXJXCD-SPRJYOCZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

Synonyms

8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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